molecular formula C14H14Cl2N2O2S B2365725 N,N'-bis(4-chlorobenzyl)sulfamide CAS No. 250165-78-7

N,N'-bis(4-chlorobenzyl)sulfamide

Cat. No.: B2365725
CAS No.: 250165-78-7
M. Wt: 345.24
InChI Key: JOPQPFGZQOHNGH-UHFFFAOYSA-N
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Description

N,N’-bis(4-chlorobenzyl)sulfamide: is a chemical compound with the molecular formula C14H14Cl2N2O2S. It is known for its unique structure, which includes two 4-chlorobenzyl groups attached to a sulfamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-chlorobenzyl)sulfamide typically involves the reaction of 4-chlorobenzylamine with sulfamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-chlorobenzylamine+sulfamideN,N’-bis(4-chlorobenzyl)sulfamide\text{4-chlorobenzylamine} + \text{sulfamide} \rightarrow \text{N,N'-bis(4-chlorobenzyl)sulfamide} 4-chlorobenzylamine+sulfamide→N,N’-bis(4-chlorobenzyl)sulfamide

Industrial Production Methods: Industrial production of N,N’-bis(4-chlorobenzyl)sulfamide may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial processes often incorporate continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(4-chlorobenzyl)sulfamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed:

Scientific Research Applications

Chemistry: N,N’-bis(4-chlorobenzyl)sulfamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents.

Medicine: N,N’-bis(4-chlorobenzyl)sulfamide has shown promise in medicinal chemistry as a potential drug candidate. Its interactions with biological targets are being explored for the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N,N’-bis(4-chlorobenzyl)sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

  • N,N’-bis(4-methylbenzyl)sulfamide
  • N,N’-bis(4-fluorobenzyl)sulfamide
  • N,N’-bis(4-bromobenzyl)sulfamide

Comparison: N,N’-bis(4-chlorobenzyl)sulfamide is unique due to the presence of chlorine atoms in the benzyl groups. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the chlorine atoms can influence the compound’s reactivity, solubility, and interaction with biological targets. The presence of chlorine may enhance the compound’s ability to inhibit specific enzymes or interact with receptors, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(4-chlorophenyl)methylsulfamoyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2S/c15-13-5-1-11(2-6-13)9-17-21(19,20)18-10-12-3-7-14(16)8-4-12/h1-8,17-18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPQPFGZQOHNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)NCC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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